3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide
Description
3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a fluorinated pyridine ring, a methoxy-substituted benzene ring, and a sulfonamide group, which may contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4S/c1-20-12-5-4-10(21(15,18)19)7-11(12)13(17)16-6-2-3-9(14)8-16/h3-5,7H,2,6,8H2,1H3,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGYDEPKLFXDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCC=C(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,6-dihydro-2H-pyridine derivatives.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring can be achieved using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carbonylation: The carbonyl group is introduced via a reaction with carbon monoxide in the presence of a catalyst such as palladium.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyridine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted sulfonamides
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.
Medicine
Medically, this compound could be investigated for its therapeutic potential. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, while the fluorinated pyridine ring may enhance its pharmacokinetic profile.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom and sulfonamide group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzenesulfonamide: Lacks the fluorinated pyridine ring, potentially resulting in different biological activity.
5-fluoro-2H-pyridine-1-carbonyl compounds: Similar in structure but may lack the sulfonamide group, affecting their chemical reactivity and biological properties.
Other fluorinated sulfonamides: May have different substituents on the aromatic ring, leading to variations in their chemical and biological behavior.
Uniqueness
3-(5-fluoro-3,6-dihydro-2H-pyridine-1-carbonyl)-4-methoxybenzenesulfonamide is unique due to its combination of a fluorinated pyridine ring, a methoxy-substituted benzene ring, and a sulfonamide group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
